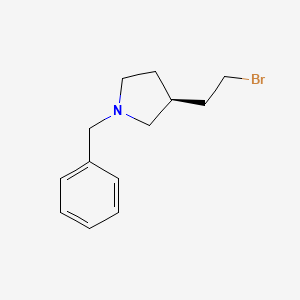

(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18BrN |

|---|---|

Molecular Weight |

268.19 g/mol |

IUPAC Name |

(3S)-1-benzyl-3-(2-bromoethyl)pyrrolidine |

InChI |

InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m1/s1 |

InChI Key |

XZCHWGJKCVLKTL-CYBMUJFWSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1CCBr)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC1CCBr)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for S 1 Benzyl 3 2 Bromoethyl Pyrrolidine

Direct Synthesis Routes

Direct synthesis routes focus on the construction of the N-benzyl-3-(2-bromoethyl)pyrrolidine framework. These methods often begin with achiral or racemic starting materials, or leverage the inherent chirality of natural products like amino acids to set the stereocenter.

The formation of the pyrrolidine (B122466) ring via nucleophilic substitution is a foundational strategy in heterocyclic chemistry. A common approach involves the double displacement reaction between a primary amine and a substrate bearing two leaving groups at the 1- and 4-positions of a butane (B89635) chain. For the synthesis of the N-benzylpyrrolidine core, benzylamine (B48309) can be reacted with a 1,4-dihalobutane derivative. While effective for creating the basic ring structure, this method typically yields a racemic product unless a chiral substrate is employed, and may not be the most efficient pathway for installing the 3-substituent with the correct stereochemistry.

Intramolecular cyclization, or ring-closing reactions, provide a powerful method for constructing the pyrrolidine skeleton, often with good stereochemical control if a chiral starting material is used. A common and effective precursor for (S)-configured 3-substituted pyrrolidines is the naturally abundant amino acid, L-glutamic acid.

A typical synthetic sequence commences with the thermal dehydration of L-glutamic acid to form (S)-pyroglutamic acid. The carboxylic acid of pyroglutamic acid can then be reduced, for instance with borane (B79455) complexes, to yield (S)-5-(hydroxymethyl)pyrrolidin-2-one. Subsequent reduction of the lactam carbonyl group, often using strong reducing agents like lithium aluminum hydride (LiAlH₄), affords (S)-pyrrolidine-3-methanol. The secondary amine is then protected with a benzyl (B1604629) group via reaction with benzyl bromide or a similar benzylating agent, yielding (S)-(1-benzylpyrrolidin-3-yl)methanol. To achieve the target's side chain, this hydroxymethyl group would require a one-carbon homologation (e.g., via oxidation, Wittig reaction, and reduction) to produce the key intermediate, (S)-1-benzyl-3-(2-hydroxyethyl)pyrrolidine. This multi-step conversion highlights the synthetic challenge of extending the side chain while preserving the stereocenter.

| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Purpose |

| 1 | L-Glutamic Acid | Heat | (S)-Pyroglutamic Acid | Ring formation (lactam) |

| 2 | (S)-Pyroglutamic Acid | BH₃-THF or LiAlH₄ | (S)-Pyrrolidine-3-methanol | Reduction of lactam/acid |

| 3 | (S)-Pyrrolidine-3-methanol | Benzyl Bromide, K₂CO₃ | (S)-(1-Benzylpyrrolidin-3-yl)methanol | N-protection |

| 4 | (S)-(1-Benzylpyrrolidin-3-yl)methanol | PCC/Swern; Ph₃P=CH₂; BH₃ | (S)-1-Benzyl-3-(2-hydroxyethyl)pyrrolidine | Side-chain homologation |

The final step in the direct synthesis is the conversion of the terminal alcohol of the side chain into a bromide. This transformation is typically achieved using standard brominating agents. The key precursor, (S)-1-benzyl-3-(2-hydroxyethyl)pyrrolidine, can be treated with reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an Appel reaction. These methods effectively substitute the hydroxyl group with a bromine atom to yield the final product, (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine. Careful control of reaction conditions is necessary to avoid side reactions.

| Reagent System | Solvent | Typical Conditions | Notes |

| PBr₃ | Dichloromethane (DCM) or Diethyl Ether | 0 °C to room temperature | Stoichiometry must be carefully controlled to prevent side reactions. |

| CBr₄ / PPh₃ | Dichloromethane (DCM) | 0 °C to room temperature | Forms the product under mild conditions (Appel reaction). |

Asymmetric Synthesis Strategies for this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of 3-substituted pyrrolidines, auxiliaries such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or those derived from N-tert-butanesulfinamide can be employed.

For instance, a 1,3-dipolar cycloaddition reaction can be utilized where an azomethine ylide reacts with a dipolarophile. nih.govscilit.com The stereoselectivity of this cycloaddition can be controlled by a chiral auxiliary, such as an N-tert-butanesulfinyl group, attached to the reacting components. nih.govscilit.com This approach can generate densely substituted pyrrolidines with high diastereoselectivity. nih.govscilit.com The auxiliary is then cleaved under mild conditions to reveal the chiral pyrrolidine core, which can be further functionalized to the target compound.

The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as only a small amount of the chiral catalyst is needed to generate large quantities of the enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of substituted pyrrolidines.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. mdpi.comgoogle.com For example, chiral secondary amines derived from proline can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key step in building the pyrrolidine skeleton. beilstein-journals.orgnih.gov This can be followed by reductive cyclization to form the 3-substituted pyrrolidine with high enantioselectivity.

Transition metal catalysis offers another robust avenue. Cobalt or nickel catalysts, in combination with chiral bisoxazoline (BOX) ligands, can achieve the regio- and enantioselective hydroalkylation of 3-pyrrolines to furnish C3-alkylated pyrrolidines with high enantiomeric excess. This desymmetrization approach provides a direct route to chiral 3-substituted pyrrolidines.

| Catalysis Type | Catalyst/Ligand Example | Reaction Type | Key Feature |

| Organocatalysis | Proline-derived secondary amines | Michael Addition / Cascade | Creates chiral linear precursors for cyclization. beilstein-journals.orgnih.gov |

| Transition Metal | CoBr₂ or Ni(II) with BOX ligand | Hydroalkylation of 3-pyrrolines | Desymmetrization provides direct access to C3-substituted products. |

Asymmetric Induction in Reaction Sequences

Achieving the (S)-configuration at the C3 position of the pyrrolidine ring is the central challenge in synthesizing the target molecule. Asymmetric induction—the preferential formation of one enantiomer or diastereomer over the other—can be accomplished through several strategies. These typically involve either starting from a chiral precursor (a "chiral pool" approach) or using a chiral catalyst or auxiliary to guide the stereochemical outcome of a key bond-forming reaction.

One common strategy for synthesizing chiral 3-substituted pyrrolidines begins with commercially available, enantiopure starting materials. For instance, (S)-1-benzyl-3-pyrrolidinol can be synthesized from (3S)-N-benzyl-3-hydroxysuccinimide by reduction with lithium aluminum hydride, providing the chiral pyrrolidine core in a quantitative yield. guidechem.com This chiral alcohol then serves as a versatile intermediate for introducing the desired side chain.

Alternatively, asymmetric catalytic methods can construct the chiral pyrrolidine ring from achiral precursors. Organocatalysis, in particular, has emerged as a powerful tool. For example, enantioselective Michael addition reactions can be used to form precursors to substituted pyrrolidines. rsc.org In these reactions, a chiral amine catalyst activates an enone substrate towards nucleophilic attack, controlling the facial selectivity of the addition and thereby establishing the stereocenter. rsc.org A hypothetical sequence for a 3-substituted pyrrolidine might involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester, followed by cyclization and reduction.

Another sophisticated approach is the asymmetric 'clip-cycle' synthesis, where a chiral phosphoric acid catalyzes the intramolecular aza-Michael cyclization of an N-protected amine. This method directly yields highly enantioenriched pyrrolidines, with the thioester functional group serving as a versatile handle for further modifications. whiterose.ac.uk The choice of catalyst is crucial for achieving high enantiomeric excess (e.r.).

| Catalyst/Method | Key Transformation | Typical Enantiomeric Ratio (e.r.) | Reference |

| Chiral Phosphoric Acid | Asymmetric 'Clip-Cycle' Aza-Michael Cyclization | Up to 96:4 | whiterose.ac.uk |

| Chiral Amine Derivatives | Organocatalytic Enantioselective Michael Addition | >97% ee | rsc.org |

| Chiral Pool Synthesis | Reduction of Chiral Succinimide Derivative | N/A (starts from chiral material) | guidechem.com |

This table presents examples of asymmetric strategies applicable to the synthesis of chiral pyrrolidines.

Alternative Synthetic Routes to Related Chiral 3-(2-bromoethyl)pyrrolidines

While a direct synthesis starting from a chiral pool material like (S)-1-benzyl-3-pyrrolidinol is a common approach, other methodologies can be employed to generate related chiral 3-substituted pyrrolidines. These alternative routes often provide access to diverse substitution patterns and can be advantageous in certain contexts.

Biocatalysis offers a powerful and green alternative for creating chiral amines. nih.gov Engineered enzymes, such as cytochrome P450 variants, can catalyze the intramolecular C(sp³)–H amination of organic azides. This process involves the insertion of an enzyme-generated alkyl nitrene into a C-H bond to form the pyrrolidine ring with good to excellent enantioselectivity (up to 99:1 e.r.). nih.gov By designing an appropriate azide (B81097) precursor, this method could theoretically be adapted to produce 3-substituted pyrrolidines.

Another established strategy relies on the extensive chiral pool of proline and its derivatives, such as 4-hydroxyproline. mdpi.com These readily available, enantiopure starting materials can be chemically modified through a sequence of reactions—including esterification, oxidation, and functional group interconversions—to build complex pyrrolidine-containing molecules. For example, the hydroxyl group of trans-4-hydroxy-L-proline can be manipulated to introduce different substituents at the C4 position, and subsequent chemical steps could potentially modify the ring to achieve a 3-substituted pattern. mdpi.com

Intramolecular cyclization of acyclic precursors is another versatile method. For instance, the cyclization of an alkene precursor using a Grubbs catalyst, followed by hydrogenation, can yield a chiral pyrrolidine. Subsequent functional group manipulation of the resulting alcohol can lead to the desired product. mdpi.com

| Synthetic Approach | Key Precursor Type | Key Transformation | Advantage | Reference |

| Biocatalysis | Linear Organic Azide | Enzymatic Intramolecular C-H Amination | High enantioselectivity, green chemistry | nih.gov |

| Chiral Pool (Proline) | 4-Hydroxy-L-proline | Multi-step functional group manipulation | Access to complex derivatives | mdpi.com |

| Intramolecular Cyclization | Acyclic Alkene Amide | Ring-closing metathesis & hydrogenation | Builds ring from acyclic precursors | mdpi.com |

This table summarizes alternative strategies for accessing chiral substituted pyrrolidines.

Optimization of Reaction Conditions and Yields in Academic Preparations

A plausible synthesis of the target compound involves the conversion of a precursor alcohol, such as (S)-1-benzyl-3-(2-hydroxyethyl)pyrrolidine, to the corresponding bromide. The bromination of alcohols is a fundamental transformation with numerous available reagents, each with its own optimal conditions. Reagents like phosphorus tribromide (PBr₃) or combinations such as triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are commonly used. The choice of reagent and solvent can significantly impact the reaction's success, especially with substrates containing other functional groups. For instance, a one-pot strategy using a phosphine (B1218219) oxide/tetrabutylammonium bromide (POP/TBAB) solution has been developed for the efficient bromination of primary and secondary alcohols, followed by cross-coupling, demonstrating broad functional group tolerance. nih.gov

The selection of reaction parameters is crucial. Studies on the bromination of homoallylic alcohols have shown that catalyst concentration and the use of additives can dramatically affect yield and selectivity. researchgate.net For example, adjusting the concentration of a titanium-based catalyst influenced the product yield and enantiomeric excess in a selective bromochlorination reaction. researchgate.net

| Reaction Step | Reagent/Catalyst | Solvent | Conditions | Typical Yield | Reference |

| N-Alkylation | Ni/Al₂O₃–SiO₂ | p-Xylene | 1:4 substrate:(NH₄)₂CO₃ ratio | 40% (isolated) | nih.gov |

| Bromination of Alcohol | PPh₃/CBr₄ | Dichloromethane | 0 °C to rt | Good to high | researchgate.net |

| Bromination of Alcohol | Thiourea additives | N/A | Mild conditions | Highly efficient | organic-chemistry.org |

| Debenzylation (for comparison) | 20% Pd(OH)₂/C, HOAc | Ethanol | 60 °C, H₂ atmosphere | 89% | nih.gov |

This table provides examples of optimized conditions for key transformations relevant to the synthesis of the target compound or its intermediates.

Furthermore, the introduction of the N-benzyl group is itself a reaction that can be optimized. While direct alkylation with benzyl bromide is common, alternative methods like reductive amination or nickel-catalyzed N-alkylation of benzyl alcohols can be employed. Research into nickel-catalyzed amination has shown that factors like the substrate-to-catalyst ratio and the choice of ammonia (B1221849) source are key to maximizing the yield of the desired primary amine while suppressing over-alkylation. nih.gov

Stereochemical Control and Enantiopurity in the Synthesis of S 1 Benzyl 3 2 Bromoethyl Pyrrolidine

Strategies for Achieving (S)-Configuration

The establishment of the (S)-stereocenter in 1-benzyl-3-(2-bromoethyl)pyrrolidine (B13973967) relies heavily on the use of enantiopure starting materials or the application of asymmetric synthesis methodologies. A prevalent and effective strategy is the utilization of the chiral pool, which involves sourcing readily available and enantiomerically pure natural products as starting materials.

One of the most common precursors for the synthesis of (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine is (S)-1-benzyl-3-hydroxypyrrolidine. This key intermediate can be synthesized from various chiral starting materials. L-malic acid, a naturally occurring dicarboxylic acid, serves as a cost-effective and enantiopure starting point. The synthesis involves the condensation of L-malic acid with benzylamine (B48309) to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, which is subsequently reduced to afford the desired (S)-1-benzyl-3-hydroxypyrrolidine. This method ensures that the stereochemistry at the C3 position is directly transferred from the starting L-malic acid.

Another widely employed chiral pool starting material is the amino acid L-proline. While proline has the (S)-configuration at the C2 position, various synthetic manipulations can be employed to introduce the desired functionality at the C3 position with the correct stereochemistry. Similarly, (S)-aspartic acid can also be utilized as a chiral precursor.

Beyond the chiral pool approach, asymmetric synthesis techniques offer an alternative route to establishing the (S)-configuration. One such method is the asymmetric hydroboration of 1-benzyl-3-pyrroline. This reaction, when carried out in the presence of a chiral borane (B79455) reagent, can selectively produce one enantiomer of the resulting alcohol, (S)-1-benzyl-3-hydroxypyrrolidine, with high enantiomeric excess. The choice of the chiral auxiliary on the borane reagent is crucial in directing the stereochemical outcome of the hydroboration step.

The conversion of the hydroxyl group in (S)-1-benzyl-3-hydroxypyrrolidine to the 2-bromoethyl side chain is a critical final step. This is typically achieved through a two-step process involving mesylation or tosylation of the alcohol followed by nucleophilic substitution with a bromide source. Careful selection of reaction conditions is necessary to avoid racemization at the chiral center during this transformation.

Diastereoselective Control in Precursor Synthesis

In synthetic routes that involve the creation of multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). For the synthesis of precursors to this compound, particularly when substituents are introduced at other positions on the pyrrolidine (B122466) ring, diastereoselective control becomes a key consideration.

Several methods have been developed for the diastereoselective synthesis of substituted pyrrolidines, which can be adapted for the synthesis of relevant precursors. These methods often rely on the steric or electronic influence of existing chiral centers or auxiliaries to direct the approach of incoming reagents.

Table 1: Methods for Diastereoselective Pyrrolidine Synthesis

| Method | Description | Key Control Element | Typical Diastereomeric Ratio |

|---|---|---|---|

| Radical Cyclization | Intramolecular cyclization of an acyclic radical precursor. | A chiral auxiliary, such as a hydroxyl group on the precursor, can direct the stereochemical outcome of the ring closure. | High (e.g., >10:1) |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile. | The stereochemistry of the azomethine ylide or the dipolarophile dictates the diastereoselectivity of the resulting pyrrolidine. | Good to excellent |

| Intramolecular Aminooxygenation | Copper-promoted cyclization of an unsaturated amine. | The geometry of the transition state, influenced by the substrate's substituents, controls the diastereoselectivity. | Moderate to excellent |

| Three-Component Reactions | Lewis acid-catalyzed reaction of an aldehyde, an amine, and a dielectrophile. | The Lewis acid and the nature of the reactants influence the stereochemical course of the reaction. | Good to excellent |

For instance, in a radical cyclization approach, a chiral auxiliary attached to the acyclic precursor can effectively shield one face of the molecule, leading to the preferential formation of one diastereomer upon ring closure. Similarly, in 1,3-dipolar cycloadditions, the inherent stereochemistry of the azomethine ylide, often derived from a chiral amino acid, can be used to control the stereochemistry of the newly formed stereocenters in the pyrrolidine ring.

The stereoselective reduction of a ketone precursor, such as 1-benzyl-pyrrolidin-3-one, can also be employed to generate a hydroxyl group with a specific stereochemistry. The choice of reducing agent and the reaction conditions can significantly influence the diastereomeric ratio of the resulting alcohol.

Maintenance of Enantiomeric Excess Throughout Multi-step Syntheses

Once the desired (S)-configuration is established, it is imperative to maintain this stereochemical integrity throughout the subsequent synthetic steps. Epimerization, the process by which one enantiomer is converted into its diastereomer, is a significant risk in multi-step syntheses and can lead to a reduction in the enantiomeric excess (ee) of the final product.

Several factors can contribute to epimerization. The presence of acidic or basic conditions, elevated temperatures, and the nature of the functional groups present in the molecule can all promote the loss of stereochemical purity. For instance, in the synthesis of pyrrolidines, treatment with strong bases can lead to epimerization at stereogenic centers.

To mitigate the risk of racemization, several strategies can be employed:

Use of Protecting Groups: Protecting reactive functional groups can prevent them from participating in side reactions that could lead to epimerization. For example, the nitrogen atom of the pyrrolidine ring is often protected with a suitable group, such as a benzyl (B1604629) group, which is relatively stable under a variety of reaction conditions.

Mild Reaction Conditions: Whenever possible, reactions should be carried out under mild conditions (e.g., lower temperatures, neutral pH) to minimize the risk of epimerization.

Careful Selection of Reagents: The choice of reagents can have a significant impact on the stereochemical outcome of a reaction. Reagents that are known to promote racemization should be avoided.

Minimizing Reaction Times: Prolonged reaction times can increase the likelihood of side reactions, including epimerization. Therefore, reactions should be monitored closely and stopped as soon as they are complete.

In the conversion of (S)-1-benzyl-3-hydroxypyrrolidine to this compound, the activation of the hydroxyl group (e.g., via mesylation or tosylation) and the subsequent nucleophilic substitution with bromide are critical steps where stereochemical integrity must be preserved. The substitution reaction should proceed via a clean SN2 mechanism to ensure inversion of configuration if a two-step process is used, or retention if a one-step process with a suitable reagent is employed, without any competing SN1 pathway that would lead to racemization.

Impact of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of a reaction is often highly sensitive to the specific conditions under which it is carried out. Factors such as temperature, solvent, and the nature of the reagents and catalysts can all play a crucial role in determining the enantiomeric and diastereomeric purity of the product.

Temperature: In many stereoselective reactions, lower temperatures lead to higher selectivity. This is because the energy difference between the diastereomeric transition states is more significant at lower temperatures, leading to a greater preference for the formation of the thermodynamically more stable product. However, in some cases, higher temperatures may be required to achieve a reasonable reaction rate, and a compromise must be found between selectivity and reaction efficiency.

Solvent: The choice of solvent can have a profound effect on the stereochemical outcome of a reaction. Solvents can influence the conformation of the substrate and the transition state, as well as the solubility and reactivity of the reagents. For example, in 1,3-dipolar cycloaddition reactions for the synthesis of substituted pyrrolidines, it has been observed that non-polar solvents like toluene (B28343) can lead to higher diastereomeric ratios compared to more polar solvents such as THF or acetonitrile (B52724).

Reagents and Catalysts: The nature of the reagents and catalysts used in a reaction is a primary determinant of its stereochemical outcome. In asymmetric catalysis, the chiral ligand or catalyst is designed to create a chiral environment that favors the formation of one enantiomer over the other. The structure of the catalyst and its interaction with the substrate are critical factors in achieving high levels of stereocontrol. The use of Lewis acids has also been shown to influence the stereochemical pathway in certain pyrrolidine syntheses.

Table 2: Influence of Reaction Conditions on Stereoselectivity

| Parameter | Effect on Stereoselectivity | Example |

|---|---|---|

| Temperature | Lower temperatures generally lead to higher selectivity. | In some asymmetric reactions, decreasing the temperature from room temperature to -78 °C can significantly improve the enantiomeric excess. |

| Solvent | Can influence the stability of diastereomeric transition states. | Toluene was found to be superior to THF and acetonitrile in promoting high diastereoselectivity in certain 1,3-dipolar cycloadditions. |

| Catalyst/Reagent | The chiral nature of the catalyst or reagent is often the primary source of stereocontrol. | The choice of a chiral borane reagent is critical for the enantioselectivity of asymmetric hydroboration. |

Reactivity and Chemical Transformations of S 1 Benzyl 3 2 Bromoethyl Pyrrolidine

Reactions Involving the Bromine Atom

The presence of a primary alkyl bromide in the form of a 2-bromoethyl group at the C-3 position of the pyrrolidine (B122466) ring is the principal driver of the compound's reactivity. This functional group is a key handle for introducing a wide array of molecular complexity through various reaction pathways.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles, making nucleophilic substitution a primary reaction pathway. Given that the bromine is attached to a primary carbon, the Sₙ2 (bimolecular nucleophilic substitution) mechanism is generally favored over the Sₙ1 mechanism. researchgate.netnii.ac.jpnih.gov Sₙ2 reactions proceed with an inversion of stereochemistry, although in this specific case, the chiral center is at C-3 of the pyrrolidine ring and not directly involved in the substitution. The reaction involves the direct displacement of the bromide ion by a nucleophile.

A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized pyrrolidine derivatives. This versatility makes (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates. nih.govnih.gov For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed, such as in copper-catalyzed "click" reactions to form triazoles. nih.gov Similarly, amines, thiols, cyanides, and various oxygen-based nucleophiles can be used to forge new carbon-nitrogen, carbon-sulfur, carbon-carbon, and carbon-oxygen bonds, respectively.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | (S)-1-benzyl-3-(2-azidoethyl)pyrrolidine | Azide Derivative |

| Cyanide | Sodium Cyanide (NaCN) | (S)-3-(1-benzylpyrrolidin-3-yl)propanenitrile | Nitrile Derivative |

| Hydroxide | Sodium Hydroxide (NaOH) | (S)-2-(1-benzylpyrrolidin-3-yl)ethanol | Alcohol Derivative |

| Alkoxide | Sodium Methoxide (NaOCH₃) | (S)-1-benzyl-3-(2-methoxyethyl)pyrrolidine | Ether Derivative |

| Amine | Ammonia (B1221849) (NH₃) | (S)-(1-benzylpyrrolidin-3-yl)ethan-1-amine | Amine Derivative |

Elimination Reactions

In competition with nucleophilic substitution, elimination reactions can also occur, leading to the formation of an alkene. In the case of this compound, an E2 (bimolecular elimination) reaction would yield (S)-1-benzyl-3-vinylpyrrolidine. This reaction is favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide, and typically requires higher temperatures. The base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine, leading to the simultaneous formation of a double bond and the departure of the bromide leaving group.

The choice between substitution and elimination can be controlled by carefully selecting the reaction conditions. Non-bulky, strong nucleophiles (like CN⁻ or N₃⁻) and lower temperatures tend to favor Sₙ2 substitution. Conversely, bulky, strong bases (like t-BuOK) and higher temperatures promote the E2 elimination pathway.

| Factor | Favors Sₙ2 Substitution | Favors E2 Elimination |

|---|---|---|

| Base/Nucleophile | Strong, non-bulky nucleophile (e.g., I⁻, RS⁻, N₃⁻) | Strong, bulky base (e.g., t-BuOK, DBU) |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar or as dictated by the base's solubility |

Radical Reactions and Their Utility

While less common than ionic pathways for primary alkyl bromides, the bromine atom can participate in radical reactions. Homolytic cleavage of the carbon-bromine bond, typically initiated by radical initiators (like AIBN) or photolysis, would generate a primary alkyl radical. This reactive intermediate could then undergo various transformations. For example, in the presence of a suitable radical acceptor, such as an alkene or alkyne, a carbon-carbon bond-forming reaction could occur. Intramolecular radical cyclization could also be envisioned if a suitable radical acceptor were present elsewhere on the molecule, although this is not inherent to the starting compound's structure. Such radical-based transformations expand the synthetic utility of this pyrrolidine building block into areas not accessible through polar reaction mechanisms. acs.org

Transformations of the Pyrrolidine Ring System

Beyond the reactivity of the bromoethyl side chain, the pyrrolidine ring itself can be a site for further chemical modification, allowing for the synthesis of a diverse array of structurally complex molecules.

Functionalization at Other Pyrrolidine Positions

The N-benzyl group plays a significant role in the pyrrolidine ring's properties but can also be removed via catalytic hydrogenation to yield the secondary amine, opening up pathways for further N-functionalization. Additionally, the C-H bonds of the pyrrolidine ring, particularly those alpha to the nitrogen (at the C2 and C5 positions), can be targets for functionalization. nih.gov While these positions are generally less reactive than the bromoethyl group, methods such as directed metalation or C-H activation could potentially be employed to introduce substituents. For instance, deprotonation at the C2 position using a strong base, facilitated by the nitrogen atom, could generate an anion that can react with various electrophiles. Such strategies allow for the synthesis of polysubstituted pyrrolidines, which are common motifs in bioactive compounds. researchgate.net

Ring Expansions and Contractions from Pyrrolidine Derivatives

The five-membered pyrrolidine ring system can be synthetically manipulated to undergo ring expansion to form six-membered piperidine (B6355638) rings or ring contraction to four-membered azetidine (B1206935) rings. sigmaaldrich.com These transformations are valuable for creating diverse heterocyclic scaffolds from a common proline-type precursor. organic-chemistry.orgnih.gov

Ring Expansion : A common strategy for ring expansion involves a rearrangement reaction. For example, the bromoethyl group of this compound could first be converted to an aminoethyl group via substitution with azide followed by reduction. Diazotization of this primary amine could lead to a Tiffeneau–Demjanov-type rearrangement, where the resulting carbocation induces the migration of one of the pyrrolidine ring's C-C bonds, leading to an expanded piperidine ring. wikipedia.org

Ring Contraction : Ring contraction is less straightforward but can be achieved through specific multi-step sequences. One hypothetical route could involve oxidative cleavage of the bond between C2 and C3, followed by a series of functional group manipulations that set the stage for a subsequent ring-closing reaction to form a substituted azetidine. Such ring contractions significantly alter the conformational properties of the molecule. nih.gov

These transformations highlight the utility of substituted pyrrolidines not just as final products but as intermediates for accessing a broader range of N-heterocyclic structures. sigmaaldrich.comorganic-chemistry.org

Reactivity of the N-Benzyl Group

The benzyl (B1604629) group attached to the pyrrolidine nitrogen serves as a stable protecting group but can be cleaved under specific conditions to yield the secondary amine, (S)-3-(2-bromoethyl)pyrrolidine. This deprotection is a crucial step for further derivatization of the pyrrolidine nitrogen.

Deprotection Strategies

The removal of the N-benzyl group, or N-debenzylation, can be accomplished through various methods, primarily centered around hydrogenolysis.

Catalytic Hydrogenation: A widely employed method for N-debenzylation is catalytic hydrogenation. This reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The efficiency of this process can often be enhanced by the addition of an acid. For instance, studies on related N-benzylpyrrolidine derivatives have shown that the presence of acetic acid can facilitate the hydrogenolysis, leading to improved yields of the deprotected amine. nih.govnih.govresearchgate.net While specific conditions for this compound are not extensively detailed in publicly available literature, general protocols for N-benzyl debenzylation suggest reaction temperatures ranging from room temperature to around 60°C.

Catalytic Transfer Hydrogenation: An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This method utilizes a hydrogen donor in conjunction with a palladium catalyst. Ammonium (B1175870) formate (B1220265) is a commonly used hydrogen donor for this purpose. mdma.chresearchgate.netutrgv.edumdma.ch The reaction is typically carried out in a protic solvent like methanol (B129727) at reflux temperature. mdma.ch This technique offers a practical and often faster alternative to traditional catalytic hydrogenation. For various N-benzylamino derivatives, debenzylation with ammonium formate and 10% Pd/C in methanol has been shown to be rapid, with reaction times often under 15 minutes. mdma.ch

| Deprotection Method | Catalyst | Reagents/Conditions | Solvent | Temperature | Potential Advantages |

| Catalytic Hydrogenation | Pd/C | H₂, optional acid (e.g., Acetic Acid) | Protic solvents (e.g., Ethanol) | Room Temp. - 60°C | Clean reaction, common lab procedure. |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | Rapid, avoids handling of H₂ gas. |

It is important to consider the potential for side reactions involving the bromoethyl group under certain debenzylation conditions, although specific literature on this interaction for this particular molecule is scarce.

Alternative N-Substitutions

Once the N-benzyl group is removed, the resulting secondary amine, (S)-3-(2-bromoethyl)pyrrolidine, becomes a versatile intermediate for the synthesis of a wide range of N-substituted derivatives. Common strategies to modify the pyrrolidine nitrogen include acylation, alkylation, and arylation.

N-Acylation: The secondary amine can be readily acylated using various acylating agents, such as acid chlorides or acid anhydrides, in the presence of a base. This reaction introduces an amide functionality, which can be a desirable feature in many biologically active molecules. The specific conditions would depend on the reactivity of the acylating agent and the stability of the bromoethyl group under the reaction conditions.

N-Alkylation via Reductive Amination: Reductive amination is a powerful method for introducing alkyl groups to a secondary amine. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. organic-chemistry.orgorganic-chemistry.orgtcichemicals.comnih.govresearchgate.net Sodium triacetoxyborohydride (B8407120) is a mild and selective reducing agent commonly used for this transformation, often in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgorganic-chemistry.orgtcichemicals.comnih.gov This method allows for the introduction of a diverse range of alkyl substituents by varying the carbonyl compound used.

| Aldehyde/Ketone | N-Substituted Product |

| Formaldehyde | (S)-1-methyl-3-(2-bromoethyl)pyrrolidine |

| Acetaldehyde | (S)-1-ethyl-3-(2-bromoethyl)pyrrolidine |

| Acetone | (S)-1-isopropyl-3-(2-bromoethyl)pyrrolidine |

| Benzaldehyde | This compound (starting material) |

N-Arylation: The introduction of an aryl group onto the pyrrolidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction between an amine and an aryl halide, is a classic method for forming C-N bonds. wikipedia.orgnih.govorganic-chemistry.orgmdpi.comnih.gov This reaction typically requires a copper catalyst (e.g., CuI), a base, and often a ligand to facilitate the coupling. While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction allow for milder reaction conditions. The choice of aryl halide and reaction conditions would be critical to achieve successful N-arylation without competing reactions at the bromoethyl side chain.

Role As a Chiral Building Block in Complex Molecule Synthesis

Precursor to Fused and Bicyclic Pyrrolidine (B122466) Systems

The bifunctional nature of (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine, possessing both a nucleophilic nitrogen (after potential debenzylation) and an electrophilic bromoethyl group, makes it an ideal precursor for the synthesis of fused and bicyclic pyrrolidine systems. These structures are of significant interest as they form the core of many biologically active natural products and pharmaceutical agents. nih.gov

One of the primary methods for constructing these systems is through intramolecular cyclization. The bromoethyl side chain can undergo nucleophilic attack by the pyrrolidine nitrogen (or a substituent introduced at another position) to form a new ring fused to the original pyrrolidine core. This strategy is highly effective for creating indolizidine and pyrrolizidine (B1209537) alkaloid skeletons, which are bicyclic systems containing a nitrogen atom at the bridgehead.

Another powerful technique is the [3+2] cycloaddition reaction. nih.govrsc.org In this approach, an azomethine ylide can be generated from the pyrrolidine ring, which then reacts with a dipolarophile. While the bromoethyl group may not participate directly in the cycloaddition, the pyrrolidine core itself serves as the foundation for building the new, fused ring system, resulting in complex polycyclic architectures. nih.govrsc.org The reaction can be highly diastereoselective, allowing for precise control over the stereochemistry of the final product. nih.gov

Table 1: Examples of Bicyclic Systems Synthesized from Pyrrolidine Precursors

| Bicyclic System | Synthetic Strategy | Key Features |

| Pyrrolizidine | Intramolecular N-alkylation | Formation of a 5,5-fused ring system. |

| Indolizidine | Intramolecular N-alkylation | Formation of a 5,6-fused ring system. |

| Spirooxindole-pyrrolidine | [3+2] Cycloaddition | Creates a spirocyclic junction between the pyrrolidine and oxindole (B195798) rings. rsc.org |

| Fused Pyrroloisoquinolines | Intramolecular Cyclization | Construction of polycyclic aromatic systems containing the pyrrolidine core. |

Application in the Construction of Nitrogen-Containing Heterocycles

Beyond fused and bicyclic systems, this compound is instrumental in the broader synthesis of diverse nitrogen-containing heterocycles. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in potent, biologically active compounds. researchgate.netunipa.itnih.gov

The reactive bromoethyl moiety can serve as an anchor point for building additional heterocyclic rings. For instance, reaction with a dinucleophile, such as a hydrazine (B178648) or a substituted amine, can lead to the formation of larger rings like piperazines or diazepines annulated to the pyrrolidine core.

Intermediate for Chiral Amines and Amides

The electrophilic nature of the primary bromide in the bromoethyl side chain makes this compound an excellent precursor for synthesizing a variety of chiral amines and amides.

Synthesis of Chiral Amines: The most direct application is the nucleophilic substitution (SN2) reaction with primary or secondary amines. mdpi.comresearchgate.net This reaction attaches a new amino group at the end of the ethyl side chain, extending the carbon framework and introducing a new functional group. Given the chirality of the starting material, this pathway leads to the formation of new, optically active diamines or polyamines. These products can be valuable ligands for asymmetric catalysis or key intermediates for pharmaceuticals.

Reaction Scheme: Synthesis of a Chiral Secondary Amine

Synthesis of Chiral Amides: The synthesis of chiral amides from the bromoethyl precursor typically involves a two-step transformation. First, the bromide is displaced by a nucleophile such as sodium cyanide to form a nitrile. Subsequent hydrolysis of the nitrile yields a carboxylic acid. This newly formed carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, EDC) to form a chiral amide. nih.gov This sequence effectively transforms the electrophilic handle into a versatile functional group for creating complex amide-containing molecules, including peptide mimics and enzyme inhibitors. nih.govmdpi.com

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov The pyrrolidine ring is considered a privileged scaffold for such libraries due to its frequent appearance in bioactive molecules and its favorable physicochemical properties. researchgate.netnih.gov

This compound is an ideal scaffold for combinatorial library synthesis due to its distinct functional regions:

The Core Scaffold: The chiral (S)-pyrrolidine ring provides a rigid, three-dimensional framework, which is crucial for presenting functional groups in a defined spatial orientation for interaction with biological targets.

The Reactive Handle: The bromoethyl group serves as a key point of attachment for diversification. By reacting the scaffold with a collection of diverse building blocks (e.g., a set of different amines, thiols, or alcohols), a library of compounds with varying side chains can be generated. nih.gov

This approach, often performed on a solid support, enables the systematic exploration of the chemical space around the pyrrolidine core. For example, a library of mercaptoacyl pyrrolidines has been successfully prepared and screened for biological activity using this principle. nih.gov The screening of these libraries can rapidly identify "hit" compounds with desired biological activity, which can then be optimized into lead candidates for drug development. nih.gov

Integration into Diverse Synthetic Pathways for Advanced Research Compounds

The versatility of this compound allows its integration into a multitude of synthetic pathways aimed at producing advanced compounds for research in medicinal chemistry and chemical biology. Its utility is demonstrated in the synthesis of molecules designed to interact with specific biological targets, such as enzymes or receptors.

For example, the anisomycin (B549157) family of antibiotics features a functionalized benzylpyrrolidine core and acts by inhibiting protein synthesis. nih.gov The development of novel anisomycin analogs often starts from chiral pyrrolidine precursors. Similarly, the synthesis of potent enzyme inhibitors, such as those targeting dipeptidyl peptidase-4 (DPP4) for the treatment of diabetes, frequently incorporates chiral pyrrolidine-2-carbonitriles derived from proline. unipa.it

The ability to construct fused heterocyclic systems, as discussed in section 5.1, is critical for creating compounds that mimic the structure of natural alkaloids or target specific receptors in the central nervous system. The synthesis of anti-tubulin agents and other anticancer compounds has also been shown to utilize benzyl-pyrrolidine-based structures. nih.govmdpi.com The defined stereochemistry and reactive handle of this compound make it a strategic starting material for accessing these complex and biologically significant molecules.

Mechanistic Investigations of Reactions Involving S 1 Benzyl 3 2 Bromoethyl Pyrrolidine

Elucidation of Reaction Pathways for its Synthesis

The synthesis of (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine typically commences from a readily available chiral precursor, (S)-1-benzyl-3-(2-hydroxyethyl)pyrrolidine. This precursor can be synthesized from chiral pool starting materials, such as L-aspartic acid, ensuring the desired stereochemistry at the C3 position of the pyrrolidine (B122466) ring. The key transformation is the conversion of the primary alcohol functionality into a bromide.

This conversion is a nucleophilic substitution reaction, where the hydroxyl group is first converted into a good leaving group, followed by displacement by a bromide ion. Several reagents can be employed for this purpose, with the choice of reagent influencing the reaction mechanism and conditions.

Common Reagents for Bromination:

Phosphorus tribromide (PBr₃): This reagent reacts with the alcohol to form a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 fashion.

Carbon tetrabromide (CBr₄) and Triphenylphosphine (B44618) (PPh₃): This combination, known as the Appel reaction, proceeds via the formation of a phosphonium (B103445) salt intermediate. The bromide ion then displaces the triphenylphosphine oxide leaving group.

The reaction pathway is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) mechanism. youtube.compressbooks.pubmasterorganicchemistry.com This is supported by the fact that the substrate is a primary alcohol, which is sterically unhindered and thus susceptible to backside attack by the nucleophile. youtube.commasterorganicchemistry.com

| Reagent | Solvent | Typical Temperature | Key Features of the Pathway |

|---|---|---|---|

| Phosphorus tribromide (PBr₃) | Diethyl ether, Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature | Proceeds via a phosphite ester intermediate; Sₙ2 displacement. |

| Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Dichloromethane (DCM), Acetonitrile (B52724) (ACN) | 0 °C to room temperature | Appel reaction; forms a phosphonium salt intermediate; Sₙ2 displacement. |

Stereoselective Mechanism Studies for Chiral Induction

The stereochemistry of this compound is of paramount importance for its application in asymmetric synthesis. The chiral center at the C3 position of the pyrrolidine ring is established early in the synthetic sequence, often originating from a chiral starting material like (S)-aspartic acid. semanticscholar.org The subsequent conversion of the hydroxyl group to a bromide must proceed with a high degree of stereochemical control to maintain the enantiopurity of the molecule.

The Sₙ2 mechanism governing the bromination reaction is inherently stereospecific. youtube.compressbooks.pubmasterorganicchemistry.com It proceeds via a "backside attack," where the nucleophile (bromide ion) approaches the electrophilic carbon atom from the side opposite to the leaving group. youtube.commasterorganicchemistry.com This concerted process leads to an inversion of the stereochemical configuration at the reaction center. youtube.commasterorganicchemistry.comjove.com In the case of (S)-1-benzyl-3-(2-hydroxyethyl)pyrrolidine, the reaction occurs at the primary carbon of the ethyl side chain, which is not a stereocenter. However, the integrity of the existing stereocenter at C3 of the pyrrolidine ring is maintained throughout the reaction.

The stereoselectivity of this synthesis is therefore primarily substrate-controlled, relying on the use of an enantiomerically pure starting material. The reaction conditions are optimized to ensure that the Sₙ2 pathway is favored and that no side reactions that could lead to racemization occur.

Mechanistic Insights into its Chemical Transformations

The primary mode of chemical transformation for this compound involves nucleophilic substitution reactions at the carbon atom bearing the bromine atom. The bromide ion is a good leaving group, making the compound susceptible to attack by a wide range of nucleophiles. These reactions typically follow an Sₙ2 mechanism, similar to its synthesis, due to the primary nature of the alkyl bromide. youtube.compressbooks.pub

A particularly important and mechanistically insightful transformation is its intramolecular cyclization. Under appropriate conditions, the nitrogen atom of the pyrrolidine ring can act as an internal nucleophile, displacing the bromide to form a bicyclic aziridinium (B1262131) ion. quora.commdpi.comrsc.org This intramolecular Sₙ2 reaction is facilitated by the proximity of the nucleophilic nitrogen and the electrophilic carbon.

The formation of the strained three-membered aziridinium ring is a key mechanistic step that activates the molecule for further reactions. This intermediate is highly reactive and susceptible to ring-opening by external nucleophiles. The regioselectivity of the ring-opening is influenced by both electronic and steric factors. rsc.orgnih.gov Nucleophilic attack can occur at either of the two carbon atoms of the aziridinium ring.

| Transformation | Typical Reagents/Conditions | Mechanistic Pathway | Key Intermediate |

|---|---|---|---|

| Intermolecular Nucleophilic Substitution | Various nucleophiles (e.g., amines, alkoxides, cyanides) | Sₙ2 | Pentacoordinate transition state |

| Intramolecular Cyclization | Non-nucleophilic base or heating | Intramolecular Sₙ2 | Bicyclic aziridinium ion |

| Ring-opening of Aziridinium Ion | Nucleophiles (e.g., halides, hydrides, organometallics) | Nucleophilic attack on the aziridinium ring | - |

Role of Intermediates in Reaction Sequences

Reaction intermediates play a pivotal role in dictating the outcome of chemical transformations involving this compound. As previously mentioned, the formation of a bicyclic aziridinium ion is a critical step in many of its reactions. quora.commdpi.com This strained, positively charged intermediate is significantly more reactive towards nucleophiles than the starting alkyl bromide.

The formation of the aziridinium ion can be either a desired step in a synthetic sequence or an unwanted side reaction. When desired, its formation allows for the introduction of nucleophiles under milder conditions than would be required for the direct substitution of the bromide. The stereochemistry of the subsequent ring-opening reaction is often well-defined, leading to the formation of stereochemically rich pyrrolidine derivatives.

For instance, the reaction of the aziridinium ion with a nucleophile can lead to the formation of a piperidine (B6355638) ring system through a ring-expansion reaction, or to the formation of a substituted pyrrolidine with a new functional group at the C2' position of the side chain. The regioselectivity of the nucleophilic attack on the unsymmetrical aziridinium ion is a subject of detailed mechanistic study, with the outcome depending on the nature of the nucleophile and the reaction conditions. rsc.orgnih.gov

Analytical Strategies for Synthetic Purity and Characterization

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools for both the purification of (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine from reaction mixtures and the subsequent assessment of its purity.

Purification: Following its synthesis, the crude product is typically purified using flash column chromatography. This preparative technique utilizes a stationary phase, most commonly silica (B1680970) gel, and a mobile phase consisting of a solvent system optimized for separation (e.g., a mixture of ethyl acetate (B1210297) and hexane). The components of the crude mixture are separated based on their differential adsorption to the silica gel, allowing for the isolation of the desired compound.

Purity Assessment: The purity of the isolated compound is quantitatively determined using high-performance liquid chromatography (HPLC) and gas chromatography (GC).

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column is commonly employed, where the compound is eluted with a mobile phase, such as a gradient of acetonitrile (B52724) and water. Detection is typically achieved using an ultraviolet (UV) detector. The purity is calculated by integrating the area of the peak corresponding to the product and comparing it to the total area of all observed peaks. Modern bio-inert HPLC systems can enhance performance by minimizing undesired interactions between the analyte and the instrument's flow path, leading to improved peak shape and recovery. lcms.cz

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) is a powerful technique for purity analysis. A capillary column, such as one with a DB-5 stationary phase, is used to separate the compound from any volatile impurities. tsijournals.com The sample is vaporized and carried through the column by an inert gas (e.g., helium), with separation based on boiling point and interactions with the stationary phase.

Table 1: Typical Chromatographic Conditions for Purity Assessment

| Technique | Stationary Phase/Column | Typical Mobile Phase/Carrier Gas | Detector | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV | Purity Determination |

| GC | DB-5 Capillary Column | Helium | FID | Purity and Volatile Impurity Analysis |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most definitive methods for structural elucidation in organic chemistry. mdpi.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (B1212753) (CH₂) protons, and a series of multiplets for the protons on the pyrrolidine (B122466) ring and the bromoethyl side chain.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing unique resonances for each carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the two carbons of the bromoethyl group. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H bonds (aromatic and aliphatic), C-N bonds of the tertiary amine, and the C-Br bond. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would produce a molecular ion peak (M⁺). A key feature would be the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals/Features |

|---|---|

| ¹H NMR | ~7.2-7.4 ppm (m, 5H, Ar-H), ~3.6 ppm (s, 2H, Ar-CH₂-N), signals for pyrrolidine and CH₂CH₂Br protons. |

| ¹³C NMR | ~138 ppm (quaternary Ar-C), ~127-129 ppm (Ar-CH), signals for pyrrolidine carbons, ~60 ppm (N-CH₂), ~30-40 ppm for side-chain carbons. |

| IR (cm⁻¹) | ~3030 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1450-1495 (Ar C=C stretch), ~1100-1200 (C-N stretch), ~550-650 (C-Br stretch). |

| Mass Spec. | Molecular ion peaks (M⁺, M+2) with ~1:1 ratio, confirming presence of one bromine atom. |

Determination of Enantiomeric Excess (e.g., Chiral HPLC, Chiral GC, NMR with Chiral Shift Reagents)

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, or enantiomeric excess (ee). This is typically accomplished using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the ee. The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the compound. This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks. Columns such as DAICEL CHIRALCEL® and CHIRALPAK® series, which are based on polysaccharide derivatives, are frequently used for such separations. rsc.org The mobile phase is typically a mixture of hexane (B92381) and a polar alcohol like isopropanol. rsc.org

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC can also be employed. Similar to chiral HPLC, it uses a column with a chiral stationary phase to separate the enantiomers before detection.

NMR with Chiral Shift Reagents: While less common for routine analysis, NMR spectroscopy in the presence of a chiral shift reagent (e.g., a lanthanide complex) can also be used. The reagent forms diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to resonate at different chemical shifts, allowing for quantification.

X-ray Crystallography for Absolute Configuration Assignment of Related Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. While obtaining single crystals of the final product, this compound (which may be an oil), can be challenging, the absolute stereochemistry can be unequivocally confirmed through the analysis of a suitable crystalline precursor or derivative in the synthetic pathway.

If a solid, crystalline intermediate with the same chiral center is used in the synthesis, its structure can be determined by X-ray diffraction. scichemj.org The analysis provides precise data on bond lengths, bond angles, and the spatial arrangement of the atoms, confirming the (S) or (R) configuration. nih.gov This information allows for the confident assignment of the absolute configuration of the final product, provided the stereocenter is not altered in subsequent reaction steps. The structural data obtained includes the crystal system, space group, and unit cell parameters. mdpi.comscichemj.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzyl-3-pyrrolidinone |

| Ethyl acetate |

| Hexane |

| Acetonitrile |

Computational and Theoretical Studies on S 1 Benzyl 3 2 Bromoethyl Pyrrolidine

Conformational Analysis and Molecular Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine, the flexibility of the pyrrolidine (B122466) ring, the benzyl (B1604629) group, and the bromoethyl side chain leads to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

The pyrrolidine ring is known to adopt non-planar "envelope" or "twist" conformations to relieve ring strain. nih.govacs.org The substituents—the bulky benzyl group at the nitrogen and the bromoethyl group at the C3 position—significantly influence the ring's preferred puckering. nih.gov Computational methods, such as molecular mechanics or quantum mechanics, can be used to perform a systematic conformational search to identify the lowest energy (most stable) conformers. researchgate.net These studies involve calculating the energy of the molecule as a function of key dihedral angles.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. nih.gov An MD simulation would reveal how this compound behaves in different environments (e.g., in a vacuum or in a solvent), showing the transitions between different conformations and the flexibility of its constituent parts. Such simulations are critical for understanding how the molecule might interact with biological targets or other reactants in a dynamic system. nih.gov For example, MD simulations have been effectively used to study the stability of complexes between similar benzyl-pyrrolidine analogues and proteins.

Illustrative Data: Conformational Energy Profile A theoretical conformational analysis would yield data on the relative stability of different conformers. The table below illustrates the type of data that would be generated from such a study, showing hypothetical low-energy conformers defined by key dihedral angles and their calculated relative energies.

| Conformer ID | Dihedral Angle 1 (N1-C2-C3-C8) | Dihedral Angle 2 (C2-N1-C6-C7) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-A | 65° | 90° | 0.00 | 75.1 |

| Conf-B | -175° | 88° | 1.15 | 12.0 |

| Conf-C | 70° | -95° | 1.50 | 7.5 |

| Conf-D | -60° | -92° | 2.10 | 3.4 |

Note: This table is for illustrative purposes only. The values are hypothetical and represent the type of output from a computational conformational search.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which is fundamental to its stability and reactivity. arabjchem.orgresearchgate.net For this compound, these calculations can determine a range of important chemical descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). arabjchem.orgscielo.br The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. scielo.br

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. For this compound, this would likely show a negative potential (electron-rich) region around the nitrogen atom and a positive potential (electron-poor) region around the carbon atom bonded to the bromine, highlighting it as a potential site for nucleophilic attack.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.net These theoretical parameters are crucial for predicting how the molecule will behave in different chemical reactions. researchgate.net

Illustrative Data: Calculated Quantum Chemical Properties The following table provides a hypothetical set of quantum chemical properties for this compound, as would be obtained from a DFT calculation.

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. arabjchem.org |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability. arabjchem.org |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. scielo.br |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

| Electrophilicity Index (ω) | 1.35 eV | Quantifies the molecule's electrophilic character. researchgate.net |

Note: This table is for illustrative purposes only. The values are hypothetical and represent the type of output from a DFT calculation.

Transition State Modeling for Stereoselectivity Prediction

Many chemical reactions involving this compound, such as nucleophilic substitution at the bromoethyl side chain or reactions involving the chiral center at C3, will be stereoselective. Understanding and predicting the stereochemical outcome is a primary goal of computational chemistry. This is achieved by modeling the transition state (TS) of the reaction—the highest energy point along the reaction pathway. nih.gov

By calculating the structures and energies of the transition states for all possible stereochemical pathways, one can predict which product is favored. acs.org The pathway with the lowest activation energy (the energy difference between the reactants and the transition state) will be the kinetically favored one. nih.gov

For example, in an intramolecular cyclization reaction where the pyrrolidine nitrogen attacks the bromoethyl side chain to form a bicyclic system, the stereochemistry of the starting material will dictate the geometry of the transition state. DFT calculations can be used to locate the transition state structures for the formation of different possible stereoisomers of the product. researchgate.net The calculated energy barriers would then allow for a prediction of the product distribution, providing a powerful tool for rationalizing and predicting stereoselectivity. nih.gov

Illustrative Data: Transition State Energy Comparison This table illustrates a hypothetical comparison of activation energies for two competing reaction pathways, which could be used to predict the major product.

| Reaction Pathway | Transition State ID | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Pathway A (forms Product A) | TS-A | 18.5 | Minor Product |

| Pathway B (forms Product B) | TS-B | 15.2 | Major Product |

Note: This table is for illustrative purposes only. The values are hypothetical and represent the type of output from transition state modeling.

In Silico Design of Novel Transformations

In silico (computer-based) design is a modern approach in chemistry used to discover new molecules with desired properties or to devise novel synthetic routes. nih.gov Starting with the scaffold of this compound, computational methods can be used to explore potential new transformations and derivatives.

Virtual Screening and Docking: If the goal is to design a biologically active molecule, the structure of this compound can be used as a starting point. A virtual library of derivatives can be created by computationally modifying the molecule (e.g., replacing the bromine with other functional groups). These virtual compounds can then be "docked" into the active site of a target protein to predict their binding affinity. nih.govscispace.com This process helps prioritize which derivatives are most promising for synthesis and experimental testing. researchgate.net

This predictive power accelerates the discovery process, saving time and resources by focusing experimental efforts on the most promising avenues identified through computational modeling. mdpi.com

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The traditional multi-step synthesis of chiral 3-substituted pyrrolidines often involves hazardous reagents and generates significant waste. Future research is intensely focused on developing more sustainable and environmentally benign pathways to (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine and its precursors.

A key trend is the utilization of renewable starting materials. One patented approach demonstrates the synthesis of the precursor, (S)-N-benzyl-3-hydroxypyrrolidine, from vasicine (B45323), a naturally occurring alkaloid isolated from the plant Adhatoda vasica. google.com This bio-based route circumvents the need for synthetic precursors derived from petrochemicals. The process involves the reductive cleavage of the C=N bond in vasicine, followed by deamination of the resulting aromatic amine to yield the target alcohol. google.com

Further green advancements are anticipated through the adoption of biocatalysis. For instance, the biosynthesis of benzylpyrrolidine precursors has been demonstrated using unique ThDP-dependent enzymes that catalyze the condensation of keto acids and aldehydes, initiating the formation of the pyrrolidine (B122466) ring. nih.gov Future work could engineer enzymes to produce the specific (S)-1-benzyl-3-(2-hydroxyethyl)pyrrolidine precursor directly, operating in aqueous media under mild conditions and thus minimizing solvent use and energy consumption.

| Synthetic Approach | Key Features | Potential Green Advantages |

| Natural Product Precursor | Utilizes the alkaloid vasicine as a starting material. google.com | Renewable feedstock, reduces reliance on petrochemicals. |

| Biocatalysis | Employs engineered enzymes for ring formation or functional group interconversion. nih.gov | Mild reaction conditions, aqueous solvent, high selectivity, biodegradable catalysts. |

| Catalytic Bromination | Uses catalytic amounts of a reagent with a simple bromide source (e.g., HBr, NaBr). | High atom economy, avoids stoichiometric toxic reagents, reduces waste. |

Exploration of Novel Catalytic Systems for its Derivatization

The bromoethyl side chain of this compound is a versatile handle for introducing molecular diversity. Future research will heavily leverage novel catalytic systems to achieve highly selective and efficient derivatization.

Transition-metal catalysis is a particularly promising frontier. Palladium-catalyzed cross-coupling reactions, for example, can be envisioned for forming new carbon-carbon and carbon-heteroatom bonds at the terminus of the ethyl chain. Methodologies like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be adapted to link aryl, alkynyl, and amino moieties, respectively, to the pyrrolidine core. A significant trend is the development of palladium catalysts for the hydroarylation of N-alkyl pyrrolines to directly synthesize 3-aryl pyrrolidines, showcasing a move towards modifying the intact ring system catalytically. researchgate.net

Furthermore, photoredox catalysis offers a powerful, mild approach for generating radicals from the alkyl bromide. Under visible light irradiation, a suitable photocatalyst could initiate the formation of a carbon-centered radical from the C-Br bond, which could then participate in a wide range of reactions, including Giese-type additions to electron-deficient alkenes or Minisci-type reactions with heteroarenes. This approach avoids the use of harsh reagents typically required for radical initiation.

| Catalytic System | Potential Transformation | Advantages |

| Palladium Cross-Coupling | C-C and C-N bond formation (e.g., Suzuki, Buchwald-Hartwig). researchgate.net | High functional group tolerance, well-established reactivity, potential for asymmetric versions. |

| Copper-Catalyzed Coupling | C-O and C-S bond formation (e.g., Ullmann condensation). | Access to ethers and thioethers, often uses inexpensive catalysts. |

| Photoredox Catalysis | Radical-based additions and substitutions. | Mild conditions (visible light, room temperature), high selectivity, avoids stoichiometric radical initiators. |

| Dual Catalysis | Combination of two catalytic cycles (e.g., transition metal and organocatalysis). | Enables novel transformations by activating both coupling partners through different mechanisms. |

Advanced Applications as a Chiral Building Block for Complex Architectures

The inherent chirality and defined stereochemistry of this compound make it an invaluable building block for synthesizing complex, biologically active molecules. guidechem.com Future applications will focus on its use in constructing novel pharmaceutical agents, natural products, and chiral ligands.

The bromoethyl group serves as an electrophilic handle for intramolecular cyclization reactions. By tethering a nucleophile to the pyrrolidine nitrogen (after a debenzylation/re-functionalization sequence) or another position, researchers can construct fused or spirocyclic ring systems. These complex, three-dimensional architectures are highly sought after in drug discovery as they can interact with biological targets with high specificity and potency.

Another emerging trend is the use of such building blocks in Diversity-Oriented Synthesis (DOS). Here, this compound could serve as a starting scaffold that undergoes a series of branching reaction pathways to rapidly generate a library of structurally diverse and complex molecules. For instance, a multi-component reaction, such as the Ugi reaction, could be employed to simultaneously introduce multiple points of diversity starting from a derivative of the core molecule. researchgate.net

Integration into Automated Synthesis Platforms

To accelerate the discovery and optimization of new molecules, the integration of versatile building blocks like this compound into automated synthesis platforms is a critical emerging trend. These platforms combine robotics, software, and flow chemistry to perform multi-step syntheses with high throughput and minimal manual intervention.

In a typical automated workflow, a robotic system would dispense a solution of this compound into a reactor, followed by the addition of various nucleophiles or coupling partners from a pre-loaded library. The reactions could be run in parallel in microtiter plates or sequentially in a continuous flow reactor. Flow chemistry, in particular, offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and improved safety.

This automated approach would enable the rapid generation of libraries of pyrrolidine derivatives for biological screening. For example, an array of novel G-protein-coupled receptor (GPCR) ligands or enzyme inhibitors could be synthesized by reacting the bromo-pyrrolidine with a diverse set of amines, phenols, or thiols. The data from these high-throughput experiments can then be used to build structure-activity relationship (SAR) models, guiding the design of the next generation of compounds in a closed-loop, data-driven discovery process.

Fundamental Studies on its Reactivity and Selectivity Under Novel Conditions

While the basic reactivity of the alkyl bromide in this compound as an electrophile is well-understood, future research will explore its behavior under novel and unconventional reaction conditions to uncover new synthetic possibilities.

One area of investigation is its reactivity in electrochemical synthesis. By applying an electrical potential, the C-Br bond could be selectively reduced to generate a carbanion or a radical, which could then react with various electrophiles or radical traps. Electrosynthesis avoids the need for chemical redox agents, making it an inherently greener technology.

Another trend is the study of its reactivity under mechanochemical conditions, where mechanical force (e.g., ball milling) is used to drive reactions in the absence of bulk solvent. These solvent-free or low-solvent conditions can lead to different reactivity and selectivity profiles compared to traditional solution-phase chemistry, potentially enabling transformations that are difficult to achieve otherwise.

Finally, detailed computational studies will play a crucial role in understanding and predicting the reactivity and stereoselectivity of its transformations. Density Functional Theory (DFT) calculations can be used to model reaction pathways, elucidate mechanisms, and rationalize the outcomes of catalytic derivatizations. This in-silico approach can accelerate the discovery of optimal reaction conditions and guide the design of new, more efficient synthetic methods.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine?

- Methodological Answer : The synthesis can be adapted from protocols for analogous pyrrolidine derivatives. For example, a nucleophilic substitution reaction using (S)-1-benzylpyrrolidin-3-ol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) at 150°C for 20 hours yields the bromoethyl derivative. Post-reaction, extraction with ethyl acetate (3×60 mL) and washing with ammonium chloride solution removes impurities. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >90% yield .

- Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 150°C, 20 h | 93%* |

| Extraction/Purification | Ethyl acetate, NH₄Cl wash | >90% |

| *Based on analogous synthesis in . |

Q. How can the chiral purity of this compound be validated?

- Methodological Answer : Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase resolves enantiomers. Alternatively, H NMR with chiral shift reagents (e.g., Eu(hfc)₃) can confirm configuration by inducing distinct splitting patterns in the benzyl or pyrrolidine proton signals .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :